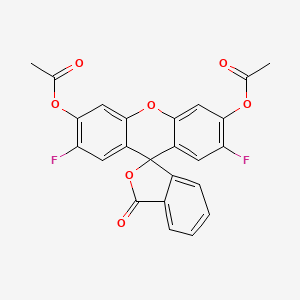
(Cyclopentylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopentylmethyl)urea is an organic compound with the molecular formula C7H14N2O It is a derivative of urea where one of the nitrogen atoms is substituted with a cyclopentylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Cyclopentylmethyl)urea can be synthesized through the nucleophilic addition of cyclopentylmethylamine to potassium isocyanate in water. This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production . The reaction typically proceeds under mild conditions, avoiding the use of organic co-solvents and promoting high chemical purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of cyclopentylmethylamine with phosgene to form the corresponding isocyanate, which then reacts with ammonia to yield the desired urea derivative . This method, while efficient, requires careful handling of phosgene due to its toxicity.
Análisis De Reacciones Químicas
Types of Reactions: (Cyclopentylmethyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the urea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include amides, nitriles, amines, and substituted urea derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Cyclopentylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein denaturation mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is employed in the production of agrochemicals, pharmaceuticals, and other high-value chemicals .
Mecanismo De Acción
The mechanism by which (Cyclopentylmethyl)urea exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with proteins and enzymes, leading to changes in their structure and function. The compound’s ability to form hydrogen bonds and van der Waals interactions with various biomolecules is crucial for its activity .
Comparación Con Compuestos Similares
Urea: The simplest amide of carbamic acid, widely used in fertilizers and industrial applications.
Thiourea: Similar to urea but contains a sulfur atom, used in textile processing and as a reagent in organic synthesis.
Hydroxyurea: A derivative of urea with a hydroxyl group, used as a medication for certain cancers and sickle cell anemia
Uniqueness: (Cyclopentylmethyl)urea is unique due to its cyclopentylmethyl substitution, which imparts distinct chemical properties and reactivity compared to other urea derivatives. This uniqueness makes it valuable for specific applications where other urea derivatives may not be suitable.
Propiedades
Número CAS |
1096841-93-8 |
|---|---|
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
cyclopentylmethylurea |
InChI |
InChI=1S/C7H14N2O/c8-7(10)9-5-6-3-1-2-4-6/h6H,1-5H2,(H3,8,9,10) |
Clave InChI |
CXILIZHOBKFGHS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)

![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)



![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)

![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
![N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
